DFPM

ABA signaling Transcriptional regulation Chemical genetics

DFPM is the definitive chemical probe for dissecting crosstalk between effector-triggered immunity (ETI) and abscisic acid (ABA) signaling. Identified from a 9,600-compound screen, it downregulates ABA-dependent gene expression (IC50 1.5-3 µM) and inhibits stomatal closure by disrupting cytosolic Ca2+ signaling downstream of SnRK2 kinases. • Requires EDS1, PAD4, and VICTR TIR-NLR; enables suppressor/enhancer mutant screens. • 22 derivatives tested-most inactive-confirming DFPM is irreplaceable for reproducible SAR studies.

Molecular Formula C16H15Cl2NOS
Molecular Weight 340.3 g/mol
Cat. No. B162563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDFPM
Synonyms[5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione
Molecular FormulaC16H15Cl2NOS
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H15Cl2NOS/c17-12-5-4-11(10-13(12)18)14-6-7-15(20-14)16(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2
InChIKeySFXIAQRTVLSMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DFPM (CAS 301338-95-4) for Plant Abiotic and Biotic Stress Crosstalk Research: A Foundational Tool for ABA-Immune Signaling Interaction Studies


DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione) is a small-molecule chemical probe that functions as a negative regulator of abscisic acid (ABA) signaling by activating effector-triggered immunity (ETI) pathways in plants [1]. Identified from a 9,600-compound screen, its primary utility lies in dissecting the molecular crosstalk between abiotic stress responses (drought, salinity) and pathogen defense mechanisms [1]. DFPM rapidly down-regulates ABA-dependent gene expression and inhibits ABA-induced stomatal closure in an accession-specific manner, requiring key immune regulators like EDS1, PAD4, and the TIR-NLR protein VICTR [1].

Why Generic Substitution Fails: DFPM Derivatives Exhibit Divergent Potency and Functional Selectivity in ABA and Immune Pathway Modulation


DFPM is not a singular entity; its activity is exquisitely sensitive to minor structural modifications, rendering it impossible to substitute with a generic analog without compromising experimental reproducibility. A systematic analysis of 22 DFPM derivatives revealed that even slight changes to functional residues drastically alter—or completely abolish—its bioactivity [1]. This structural stringency creates a highly specific fingerprint of functional responses across key assays (ABA gene expression inhibition, root growth arrest, and pathogen-related gene induction). Consequently, researchers cannot assume that a closely related compound will recapitulate DFPM's unique, balanced modulation of both ABA and immune signaling pathways [1].

Head-to-Head Quantitative Analysis: DFPM vs. Potent Derivatives in ABA Signaling, Root Architecture, and Immune Gene Induction


Inhibition of ABA-Responsive Gene Expression: DFPM's Superior Potency and Specificity Compared to Analogs

DFPM is a potent inhibitor of ABA-dependent gene expression, with reported IC50 values of 3 µM for the RD29B promoter and 1.5 µM for the RAB18 promoter [1]. In a comparative analysis of 22 derivatives, DFPM exhibited robust inhibition of ABA-induced RAB18 expression in a GFP reporter line, whereas many analogs with slight structural modifications showed significantly reduced or no activity [2]. Notably, DFPM-5, a precursor compound, demonstrated the strongest inhibitory effect on ABA-responsive gene expression among the derivatives tested, but this was achieved through a distinct structural scaffold [2].

ABA signaling Transcriptional regulation Chemical genetics

Primary Root Growth Arrest: DFPM's Distinct Phenotypic Signature Compared to Derivatives

DFPM induces a rapid and pronounced primary root growth arrest in the Arabidopsis accession Col-0, a phenotype dependent on the VICTR TIR-NLR protein and EDS1/PAD4 signaling [1]. When 22 structural derivatives were assessed at 10 µM, the majority exhibited a loss of this activity, highlighting the structural stringency for DFPM's function [2]. While several derivatives (DFPM-3, -5, -17, -18, -24, -25) retained activity, DFPM-5 (a precursor of DFPM) produced the highest inhibitory effect on primary root growth among all compounds tested [2].

Root development Phenotypic screening TIR-NLR signaling

Induction of Plant Defense-Related Genes: DFPM's Balanced Profile vs. Derivative-Specific Bias

DFPM stimulates the expression of key plant defense-related genes, including PR2 and PR5, as part of its activation of ETI signaling [1]. A direct comparison with its most active derivatives revealed a nuanced pattern of gene induction. While DFPM robustly induces both PR2 and PR5, derivatives such as DFPM-5, -17, -18, and -24 exhibited significantly higher upregulation of PR5 compared to DFPM, but a smaller increase in PR2 gene expression [2].

Plant immunity Pathogen response Transcriptomics

Accession-Specific Sensitivity: DFPM as a Precision Tool for VICTR Allele Discrimination

DFPM's root growth arrest phenotype is strictly accession-specific, initially reported only in Columbia-0 (Col-0) among 50 tested accessions, due to natural variation in the VICTR gene [1]. Further screening with DFPM and its derivatives identified two additional sensitive accessions, Nie1.2 and Leo1, which respond similarly to DFPM and its active derivatives [2]. This contrasts with other plant immune activators that may lack such defined genetic specificity. The derivative DFPM-5, while more potent in Col-0, exhibits the same accession-dependent activity profile as DFPM [2].

Natural variation Genetic mapping R-gene function

Mechanism of Action: DFPM's Distinct Interference with Cytosolic Ca2+ Signaling in Guard Cells

DFPM inhibits ABA-induced stomatal closure by disrupting cytosolic Ca2+ signaling and downstream anion channel activation in a PAD4-dependent manner [1]. Critically, DFPM does not interfere with early ABA perception by PYR/RCAR receptors or ABA activation of SnRK2 kinases, a point of differentiation from other ABA antagonists that may target these upstream components [1]. For example, the stomatal opening chemical PP242 inhibits ABA signaling by suppressing SnRK2 kinase activation, demonstrating that different inhibitors target distinct nodes in the ABA signaling cascade [2].

Stomatal regulation Calcium signaling Guard cell physiology

Root Cell Viability Reduction: Quantified Potency of DFPM

DFPM reduces root cell viability in Arabidopsis accession Col-0 in a concentration-dependent manner, with an IC50 value of approximately 0.378 µM as measured by fluorescein diacetate (FDA) staining [1]. This quantitative metric provides a clear benchmark for assessing the potency of DFPM and its derivatives in root-based assays. While direct IC50 comparisons for root growth arrest among derivatives are limited, this value serves as a critical reference point for researchers aiming to standardize compound activity in their experimental systems [1].

Cell viability Phytotoxicity Root biology

Precision Applications of DFPM in Plant Science: From Signaling Pathway Dissection to Genetic Screens


Dissecting Crosstalk Between Abiotic Stress and Plant Immunity Pathways

DFPM is the definitive tool for investigating how activation of effector-triggered immunity (ETI) antagonizes ABA-mediated abiotic stress responses. Its specific mechanism—disrupting cytosolic Ca2+ signaling downstream of SnRK2 kinases [1]—allows researchers to precisely uncouple immune activation from early ABA perception, enabling fine-tuned studies of pathway integration points without off-target effects on ABA receptor or kinase function.

Forward Genetic Screens for Components of TIR-NLR Immune Signaling

DFPM's robust and accession-specific root growth arrest phenotype in Arabidopsis Col-0 [1] provides a powerful, non-lethal selection pressure for identifying suppressor or enhancer mutants. Screens for DFPM insensitivity have already identified the VICTR TIR-NLR gene and its downstream signaling partners [2], demonstrating the compound's proven utility in uncovering novel components of R-gene-mediated immunity.

Structure-Activity Relationship (SAR) Studies of R-Protein Activation

The profound loss-of-function observed for many structurally similar DFPM derivatives [1] makes the parent compound an essential benchmark for SAR studies. Researchers can use DFPM as the reference point to systematically evaluate how modifications to the dichlorophenyl, furan, or piperidine moieties impact VICTR activation, ABA signal inhibition, and defense gene induction, thereby mapping the chemical space required for specific immune receptor engagement.

Investigating Natural Variation in R-Gene Alleles

DFPM's activity is exquisitely sensitive to natural variation in the VICTR gene, as evidenced by its specific effect on only a few Arabidopsis accessions [1]. This makes it an ideal probe for surveying functional diversity in TIR-NLR alleles across natural populations. By correlating DFPM sensitivity with allelic sequence variants, researchers can identify key polymorphisms that govern R-protein activation and signal transduction.

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